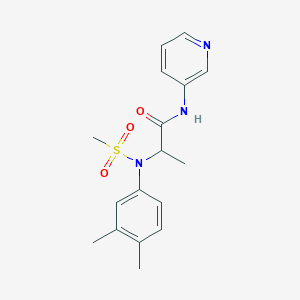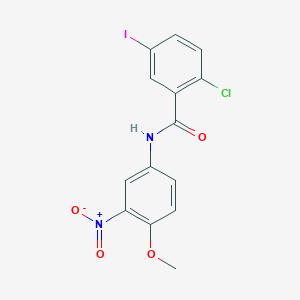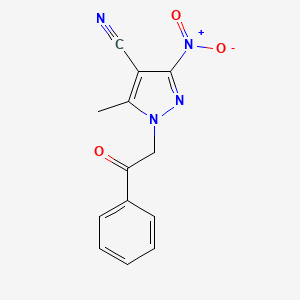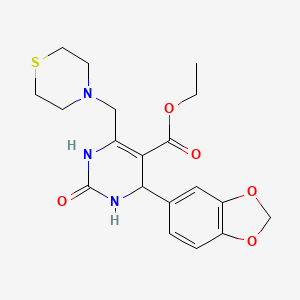
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide
Descripción general
Descripción
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, also known as DMPA, is a small molecule that has gained attention in the scientific community due to its potential applications in drug development. DMPA is a type of protease inhibitor that has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and HIV. In
Aplicaciones Científicas De Investigación
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been the subject of extensive scientific research due to its potential applications in drug development. One of the primary areas of research has been in the development of anti-cancer drugs. N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for the development of new cancer therapies. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to have potential applications in the treatment of HIV, as it has been shown to inhibit the activity of the HIV protease enzyme.
Mecanismo De Acción
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide works by inhibiting the activity of certain enzymes, specifically proteases. Proteases are enzymes that are involved in the breakdown of proteins, and are essential for many cellular processes. By inhibiting the activity of these enzymes, N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide is able to disrupt the normal functioning of cells, ultimately leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide are primarily related to its ability to inhibit the activity of proteases. Inhibition of these enzymes can lead to a variety of effects, including disruption of cellular processes, cell death, and inhibition of disease progression. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in lab experiments is its specificity for certain enzymes. Because N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide specifically targets proteases, it can be used to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation of using N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in lab experiments is its potential toxicity. N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to have cytotoxic effects, which may limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research involving N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. One area of research could be in the development of new cancer therapies based on N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. Additionally, further research could be done to explore the potential applications of N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in the treatment of other diseases, such as HIV. Finally, research could be done to develop new synthesis methods for N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide that are more efficient and cost-effective than current methods.
Propiedades
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-7-8-16(10-13(12)2)20(24(4,22)23)14(3)17(21)19-15-6-5-9-18-11-15/h5-11,14H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGIHHONSVBOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225598.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-2,2-dichloroacetamide](/img/structure/B4225612.png)
![ethyl 4-({N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B4225636.png)
![1-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4225640.png)



![ethyl 4-amino-2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4225667.png)

![2-({[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4225675.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline](/img/structure/B4225676.png)
![ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4225690.png)
![(2-{3-[3-(2-chlorophenoxy)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethyl)diethylamine hydrochloride](/img/structure/B4225696.png)
